5-Cyclopropyl-1,3,4-thiadiazol-2-amine 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 57235-50-4
VCID: VC20768848
InChI: InChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8)
SMILES: C1CC1C2=NN=C(S2)N
Molecular Formula: C5H7N3S
Molecular Weight: 141.2 g/mol

5-Cyclopropyl-1,3,4-thiadiazol-2-amine

CAS No.: 57235-50-4

Cat. No.: VC20768848

Molecular Formula: C5H7N3S

Molecular Weight: 141.2 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropyl-1,3,4-thiadiazol-2-amine - 57235-50-4

Specification

CAS No. 57235-50-4
Molecular Formula C5H7N3S
Molecular Weight 141.2 g/mol
IUPAC Name 5-cyclopropyl-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8)
Standard InChI Key AVLUMBXGKFNNAS-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C(S2)N
Canonical SMILES C1CC1C2=NN=C(S2)N

Introduction

Overview of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine

5-Cyclopropyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by a five-membered thiadiazole ring with nitrogen atoms at positions 1 and 3, and an amine group at position 2. Its molecular formula is C5H7N3SC_5H_7N_3S
, and it has a molecular weight of approximately 141.20 g/mol. The compound is notable for its cyclopropyl substituent, which imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Chemical Reactions

5-Cyclopropyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions:

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

  • Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.

Reaction TypeCommon ReagentsConditions
SubstitutionAlkyl halides, acyl chloridesBasic conditions
OxidationHydrogen peroxide, potassium permanganateVaries
ReductionSodium borohydride, lithium aluminum hydrideVaries

Synthesis Methods

The synthesis of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine typically involves the reaction of cyclopropane carbonyl chloride with thiosemicarbazide in the presence of phosphorous oxychloride. This method allows for the formation of the thiadiazole ring while introducing the cyclopropyl group.

Biological Activity

Research indicates that 5-Cyclopropyl-1,3,4-thiadiazol-2-amine exhibits significant biological activities:

Antimicrobial Activity

The compound has demonstrated antibacterial and antifungal properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for some bacterial strains are as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone (mm)
Staphylococcus aureus31.25 μg/mL16–18
Escherichia coli62.5 μg/mL15–17
Pseudomonas aeruginosa32.6 μg/mL14–16

These results suggest that the compound may exhibit higher activity than standard antibiotics such as ofloxacin.

Applications in Research

5-Cyclopropyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.

  • Biological Studies: The compound is investigated for its interactions with various biological targets including enzymes and receptors.

  • Industrial Applications: It is utilized in synthesizing other heterocyclic compounds and as an intermediate in organic synthesis.

Comparison with Similar Compounds

5-Cyclopropyl-1,3,4-thiadiazol-2-amine can be compared to other similar compounds:

Compound NameUnique Features
5-Cyclohexyl-1,3,4-thiadiazol-2-amineLarger cycloalkyl group
5-Cyclopropyl-1,3,4-oxadiazol-2-amineDifferent heterocyclic structure
5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amineContains a pyridine ring
5-Hexyl-1,3,4-thiadiazol-2-amineLonger alkyl chain

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